![molecular formula C21H20ClN3O3 B2823602 4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-83-5](/img/structure/B2823602.png)
4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It is a derivative of pyrimidine-2,4-diones . Pyrimidine-2,4-diones are a class of compounds that have been studied for their potential applications in various fields .
Wissenschaftliche Forschungsanwendungen
1. Structural and Crystallographic Studies
Research conducted by Low et al. (2004) investigates compounds closely related to the chemical of interest. They studied the crystal structures of similar compounds, revealing details about their molecular conformations, hydrogen bonding, and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be essential for their application in various scientific fields, including materials science and drug design (Low et al., 2004).
2. Photoluminescent Properties and Polymer Synthesis
Beyerlein and Tieke (2000) described the synthesis of conjugated polymers containing structural units similar to the specified compound. These polymers exhibit strong photoluminescence and are potentially useful in electronic applications. Understanding the photoluminescent properties of such compounds can lead to advancements in materials science, particularly in the development of new electronic and photonic materials (Beyerlein & Tieke, 2000).
3. Antibacterial Properties
The work of Cieplik et al. (2008) focused on derivatives of pyrimido[4,5-d]pyrimidine, which are structurally related to the compound . They synthesized and evaluated these compounds as antibacterial agents, highlighting the potential medicinal applications of such compounds in combating bacterial infections (Cieplik et al., 2008).
4. Anticancer Potential
Tiwari et al. (2016) explored the synthesis of thiadiazolo[3,2-α]pyrimidine derivatives, sharing a core structural similarity with the compound of interest. They evaluated these compounds for their in-vitro anticancer activities against various human tumor cell lines, providing insights into the potential therapeutic applications of such compounds in cancer treatment (Tiwari et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of this compound are the Src family of protein tyrosine kinases , which includes p56lck , p59fynT , Hck , and Src . These kinases play crucial roles in cellular signaling, regulating processes such as cell growth, differentiation, migration, and immune response .
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process that is essential for the kinase’s activity .
Biochemical Pathways
By inhibiting the Src family of protein tyrosine kinases, this compound affects multiple biochemical pathways. These kinases are involved in various signaling pathways, including the MAPK/ERK pathway , PI3K/Akt pathway , and JAK/STAT pathway , which regulate cell proliferation, survival, and differentiation .
Pharmacokinetics
It is known to besoluble in DMSO , which suggests it may have good bioavailability
Result of Action
The inhibition of the Src family of protein tyrosine kinases by this compound can lead to a variety of cellular effects, depending on the specific cell type and context. These effects can include reduced cell proliferation , induced cell differentiation , and suppressed immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules, such as ATP or other kinase inhibitors, can influence its efficacy .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-16-8-2-13(3-9-16)10-11-25-12-17-18(20(25)26)19(24-21(27)23-17)14-4-6-15(22)7-5-14/h2-9,19H,10-12H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBDJNFQBXTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

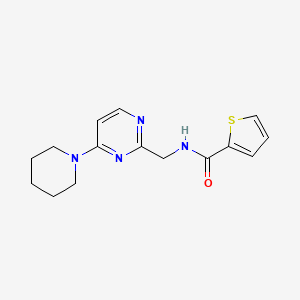
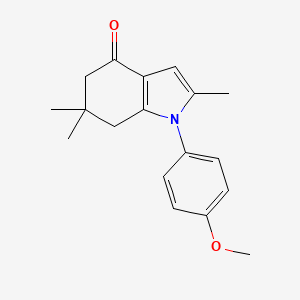
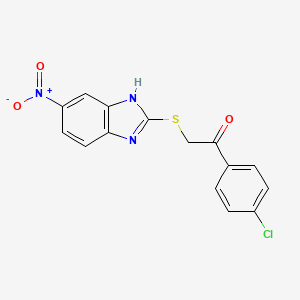
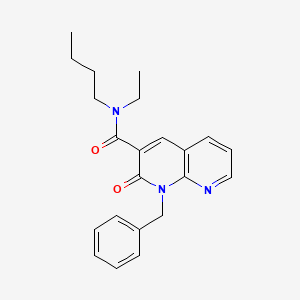
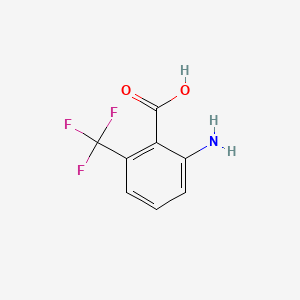
![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)
![5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2823530.png)
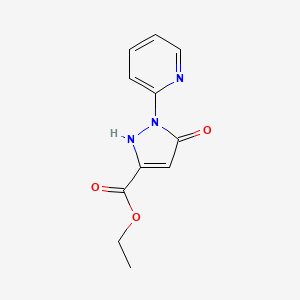
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)
![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)
![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanol](/img/structure/B2823541.png)
